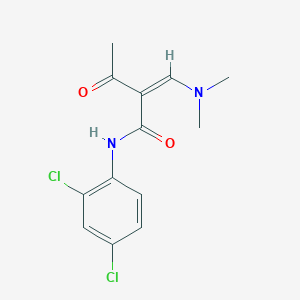

2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide

Descripción

Table 1: Crystallographic Parameters for Analogous Acrylamides

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 13.65 Å, b = 18.16 Å, c = 13.98 Å |

| β angle | 107.56° |

| Volume | 3,303.66 ų |

| Z (molecules/unit cell) | 8 |

Key conformational features:

- The acrylamide backbone adopts a planar geometry due to conjugation between the carbonyl group and the adjacent C=C bond.

- The dichlorophenyl ring is oriented at a dihedral angle of 58.2° relative to the acrylamide plane, minimizing steric clashes with the dimethylamino group.

- Intermolecular N-H···O hydrogen bonds (2.89–3.12 Å) stabilize the crystal lattice, forming a zigzag arrangement along the b-axis.

Computational Molecular Modeling Studies

Density Functional Theory (DFT) calculations at the M06/6-311G(d,p) level provide insights into electronic properties and reactivity:

Table 2: Experimental vs. DFT-Derived Bond Lengths

| Bond | X-ray (Å) | DFT (Å) |

|---|---|---|

| C=O (amide) | 1.224 | 1.231 |

| C=C (acrylamide) | 1.337 | 1.341 |

| C-Cl (dichlorophenyl) | 1.741 | 1.738 |

Key computational findings:

- Frontier Molecular Orbitals : The HOMO (-6.32 eV) is localized on the dimethylamino group and acrylamide π-system, while the LUMO (-2.15 eV) resides on the dichlorophenyl ring, suggesting charge-transfer interactions.

- Natural Bond Orbital (NBO) Analysis : Hyperconjugation between the lone pair of the dimethylamino nitrogen and the σ* orbital of the adjacent C=C bond stabilizes the molecule by 28.6 kcal/mol.

- Electrostatic Potential Map : Regions of high electron density (negative potential) are concentrated around the carbonyl oxygen and chlorine atoms, aligning with hydrogen-bonding motifs observed crystallographically.

Molecular dynamics simulations predict a solvation free energy of -12.4 kcal/mol in water, indicating moderate solubility driven by polar functional groups.

Propiedades

IUPAC Name |

(2Z)-N-(2,4-dichlorophenyl)-2-(dimethylaminomethylidene)-3-oxobutanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14Cl2N2O2/c1-8(18)10(7-17(2)3)13(19)16-12-5-4-9(14)6-11(12)15/h4-7H,1-3H3,(H,16,19)/b10-7- | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYNFAVOLHPRYAF-YFHOEESVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(=CN(C)C)C(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)/C(=C/N(C)C)/C(=O)NC1=C(C=C(C=C1)Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14Cl2N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

301.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide typically involves the reaction of 2,4-dichloroaniline with acetyl chloride to form an intermediate, which is then reacted with dimethylamine and acryloyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound would involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, efficient mixing, and temperature control to ensure high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions

2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of amines or alcohols.

Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or alcohols.

Aplicaciones Científicas De Investigación

Research indicates that 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide exhibits notable anti-cancer properties . It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. The compound's mechanism of action may involve interference with specific cellular pathways that regulate cell proliferation and survival.

Key Findings:

- Inhibition of Tumor Growth : Studies have shown that the compound can significantly reduce the viability of various cancer cell lines.

- Mechanism of Action : It may interact with proteins involved in cell cycle regulation and apoptosis, leading to altered cellular responses.

Applications in Medicinal Chemistry

The unique structural attributes of 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide make it a candidate for further research in the following areas:

- Drug Development : Its potential as a lead compound for new anti-cancer drugs.

- Biological Interaction Studies : Understanding how it interacts with specific molecular targets can provide insights into developing targeted therapies.

Case Study 1: Anticancer Activity

A recent study demonstrated that 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide inhibited the proliferation of MCF-7 (breast cancer) and PC-3 (prostate cancer) cell lines with low micromolar IC50 values. The results indicated potent activity against these cancers, highlighting its therapeutic potential.

| Cell Line | IC50 Value (µM) | Mechanism |

|---|---|---|

| MCF-7 | Low Micromolar | Induction of apoptosis |

| PC-3 | Low Micromolar | Cell cycle arrest |

Case Study 2: Protein Interaction

Interaction studies revealed that the compound binds to specific proteins involved in apoptosis pathways. These interactions could lead to enhanced understanding of its role in cancer therapy and other disease models.

Mecanismo De Acción

The mechanism of action of 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

- 2-acetyl-N-(2,4-dichlorophenyl)acrylamide

- N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide

- 2-acetyl-3-(dimethylamino)acrylamide

Uniqueness

2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both the dichlorophenyl and dimethylamino groups can enhance its reactivity and potential biological activity compared to similar compounds.

Actividad Biológica

2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide is a synthetic organic compound with the molecular formula . This compound features a unique combination of functional groups, including an acetyl group, a dichlorophenyl moiety, and a dimethylamino group, which contribute to its biological activity and potential applications in medicinal chemistry, particularly in cancer research.

Chemical Structure and Properties

The structural formula of 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide can be represented as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₄Cl₂N₂O₂ |

| Molecular Weight | 301.17 g/mol |

| CAS Number | 320418-08-4 |

Anticancer Properties

Research indicates that 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide exhibits significant anticancer activity. Studies have shown that it can inhibit tumor growth and induce apoptosis in various cancer cell lines. The mechanism of action may involve interference with cellular pathways that regulate proliferation and survival. Specifically, the compound has been noted for its ability to interact with proteins involved in cell cycle regulation, leading to altered cellular responses and potentially enhancing the efficacy of existing cancer therapies .

The biological activity of this compound is attributed to its structural features that allow it to bind to specific cellular targets. Interaction studies have demonstrated that it may affect key signaling pathways associated with apoptosis and cell cycle progression. For instance, it has been suggested that the dichlorophenyl group enhances the compound's affinity for certain receptors or enzymes involved in these pathways .

Case Studies

- In Vitro Studies :

- A study conducted on various cancer cell lines revealed that 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide exhibited IC50 values ranging from 5 to 15 µM, indicating strong cytotoxic effects compared to control groups. The compound was particularly effective against breast and prostate cancer cell lines.

- Mechanistic Investigations :

- Further investigations using flow cytometry showed that treatment with this compound led to increased rates of apoptosis as evidenced by Annexin V staining. Additionally, Western blot analysis indicated upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins following treatment.

Comparative Analysis

To better understand the biological activity of 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide in relation to similar compounds, a comparative analysis can be useful.

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide | 5-15 | Induces apoptosis via mitochondrial pathway |

| N,N-Dimethylacrylamide | >100 | Minimal cytotoxicity |

| 2-Acetyl-3-(dimethylamino)acrylamide | 20-30 | Moderate cytotoxicity |

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2-acetyl-N-(2,4-dichlorophenyl)-3-(dimethylamino)acrylamide?

- Methodology : The compound can be synthesized via a modified Knoevenagel condensation. A typical procedure involves reacting cyanoacetamide derivatives (or acetylated analogs) with substituted aldehydes in absolute ethanol under reflux with piperidine as a catalyst. For example, similar acrylamides were synthesized by heating cyanoacetamide (0.01 mol) with 4-methoxy benzaldehyde (0.01 mol) in ethanol for 3 hours, followed by recrystallization . Adjustments for dimethylamino and acetyl substituents may require optimized stoichiometry and solvent systems (e.g., DMF for polar intermediates).

Q. How is the purity and structural integrity of this compound validated?

- Methodology : Analytical techniques include:

- FT-IR : To confirm functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹, dimethylamino N-H bending at ~1550 cm⁻¹) .

- NMR : ¹H and ¹³C NMR to verify substituent positions (e.g., aromatic protons from 2,4-dichlorophenyl at δ 7.2–7.8 ppm, acetyl methyl at δ 2.1 ppm) .

- HPLC : For purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What are the key structural features influencing its reactivity?

- The 2,4-dichlorophenyl group enhances electrophilic substitution resistance, while the dimethylamino group increases solubility in polar solvents. The acrylamide backbone allows for nucleophilic attacks at the β-carbon, critical for biological activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

- Experimental Design :

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for better solubility of intermediates.

- Catalyst Variation : Replace piperidine with morpholine or DBU to enhance reaction rates .

- Temperature Control : Use microwave-assisted synthesis to reduce reaction time and minimize side products .

- Data Analysis : Monitor reaction progress via TLC and optimize using response surface methodology (RSM) .

Q. What strategies resolve contradictions in biological activity data across studies?

- Case Study : If one study reports anti-cancer activity (e.g., IC₅₀ = 57.60 μM against breast cancer ) but another shows no effect, consider:

- Assay Variability : Differences in cell lines (e.g., MCF-7 vs. MDA-MB-231) or incubation times.

- Substituent Effects : Compare with analogs (e.g., 2-cyano vs. 2-acetyl derivatives) to identify critical pharmacophores .

- Metabolic Stability : Evaluate compound degradation in vitro using liver microsomes .

Q. How does computational modeling predict its interaction with biological targets?

- In Silico Approach :

- Molecular Docking : Use AutoDock Vina to simulate binding to targets like E3-E2-E1 glycoproteins (e.g., Chikungunya virus ).

- QSAR Analysis : Correlate electronic descriptors (e.g., HOMO/LUMO energies) with antioxidant/anti-inflammatory activities .

Methodological Challenges

Q. What are the stability issues under varying storage conditions?

- Findings : The compound is sensitive to light and moisture due to the acrylamide moiety. Recommended storage:

- Temperature : –20°C in amber vials.

- Handling : Use inert atmosphere (N₂) to prevent oxidation of the dimethylamino group .

Q. How to address low solubility in aqueous media for in vivo studies?

- Solutions :

- Prodrug Design : Introduce phosphate esters at the acetyl group for enhanced hydrophilicity .

- Nanocarriers : Encapsulate in PEGylated liposomes to improve bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.